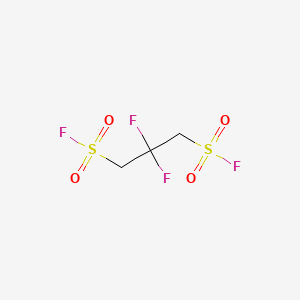
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid is a complex organic compound characterized by the presence of azido, chloro, hydroxy, and iodo functional groups attached to an octadecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid typically involves multiple steps, starting with the preparation of the octadecanoic acid backbone. The introduction of the azido, chloro, hydroxy, and iodo groups can be achieved through a series of substitution reactions. For example, the azido group can be introduced using sodium azide (NaN₃) in a nucleophilic substitution reaction, while the chloro and iodo groups can be introduced using halogenation reactions with appropriate reagents such as chlorine (Cl₂) and iodine (I₂).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine compound.
Substitution: Formation of azido-substituted derivatives.
Applications De Recherche Scientifique
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid involves its interaction with specific molecular targets and pathways. The azido group, for example, can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The hydroxy group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The chloro and iodo groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azido-3-chloro-2-hydroxy-2-bromooctadecanoic acid: Similar structure but with a bromine atom instead of iodine.
3-Azido-3-chloro-2-hydroxy-2-fluorooctadecanoic acid: Similar structure but with a fluorine atom instead of iodine.
3-Azido-3-chloro-2-hydroxy-2-methyloctadecanoic acid: Similar structure but with a methyl group instead of iodine.
Uniqueness
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and interactions. The combination of azido, chloro, hydroxy, and iodo groups in a single molecule provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
106340-48-1 |
|---|---|
Formule moléculaire |
C18H33ClIN3O3 |
Poids moléculaire |
501.8 g/mol |
Nom IUPAC |
3-azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid |
InChI |
InChI=1S/C18H33ClIN3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19,22-23-21)18(20,26)16(24)25/h26H,2-15H2,1H3,(H,24,25) |
Clé InChI |
HYHILNCAXRZOQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(C(=O)O)(O)I)(N=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


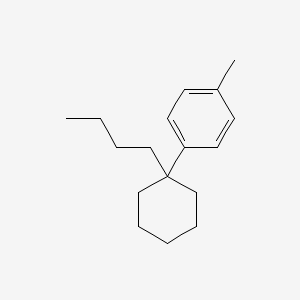
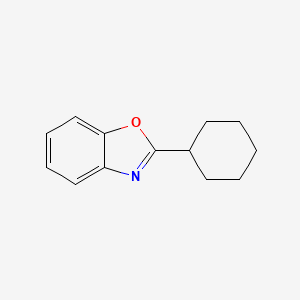
![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)

![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
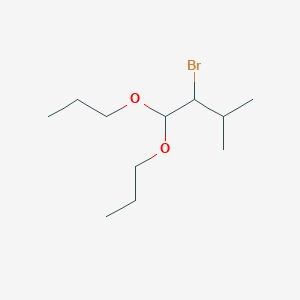
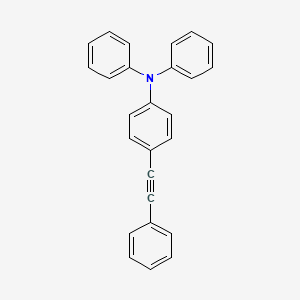

![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
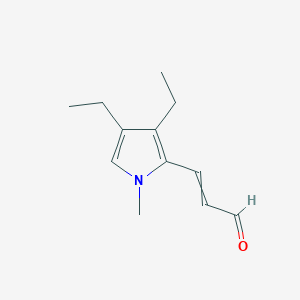

![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)

